2-(Chloromethyl)-5-methoxy-1,3-benzoxazole

説明

Molecular Architecture and Stereochemical Features

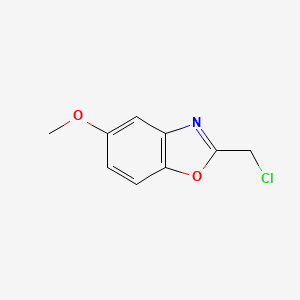

The molecular architecture of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is defined by its tricyclic benzoxazole core structure, which consists of a benzene ring fused to an oxazole ring through shared carbon atoms. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting the systematic positioning of substituents on the heterocyclic framework. The molecular geometry is characterized by the planar arrangement of the benzoxazole ring system, with the chloromethyl substituent extending from the 2-position of the oxazole ring and the methoxy group positioned at the 5-carbon of the benzene portion.

The stereochemical features of this compound are particularly relevant when considering its conformational behavior and potential for isomerization. Research on related benzoxazole derivatives has demonstrated that compounds bearing substituents at the 2-position can exhibit significant conformational preferences due to intramolecular interactions. The chloromethyl group introduces a potential site for conformational flexibility, as rotation around the carbon-carbon bond connecting the chloromethyl group to the benzoxazole ring can generate different spatial arrangements.

The simplified molecular-input line-entry system representation (COC1=CC2=C(C=C1)OC(=N2)CCl) provides a clear depiction of the connectivity pattern, showing the methoxy group attached to the benzene ring and the chloromethyl group connected to the oxazole carbon. The International Chemical Identifier string (InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3) further confirms the molecular structure and provides a standardized representation for database searches and computational studies.

Analysis of the compound's three-dimensional structure reveals important geometric parameters that influence its chemical behavior. The oxazole ring maintains its characteristic five-membered structure with nitrogen and oxygen heteroatoms, while the methoxy group adopts a coplanar arrangement with the benzene ring to maximize conjugation effects. The chloromethyl substituent, being a relatively bulky group, may experience steric interactions that influence the overall molecular conformation and reactivity patterns.

特性

IUPAC Name |

2-(chloromethyl)-5-methoxy-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNWQYOIWIVPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole typically involves the chloromethylation of 5-methoxy-1,3-benzoxazole. One common method includes the reaction of 5-methoxy-1,3-benzoxazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the second position of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Reduction Reactions: The benzoxazole ring can be reduced to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

- Substitution reactions yield various substituted benzoxazole derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in dihydrobenzoxazole derivatives.

科学的研究の応用

Medicinal Applications

Benzoxazole derivatives, including 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, have shown significant potential in various therapeutic areas:

Antimicrobial Activity

Research has demonstrated that benzoxazole compounds exhibit notable antibacterial and antifungal activities. A study synthesized several benzoxazole derivatives and evaluated their in vitro antimicrobial efficacy against various pathogens such as Bacillus subtilis, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values indicated that certain derivatives had comparable activity to established antibiotics like ofloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 2.71 | Antibacterial against E. coli |

| Fluconazole | - | Standard Antifungal |

| Ofloxacin | 1.73 | Standard Antibiotic |

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively studied. In one investigation, the human colorectal carcinoma cell line (HCT116) was utilized to assess the anticancer activity of synthesized compounds. The results indicated that certain derivatives exhibited IC50 values lower than that of the standard drug, 5-fluorouracil, suggesting promising anticancer properties .

Table 2: Anticancer Activity of Selected Compounds

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 24.5 | 5-Fluorouracil | 29.2 |

| Compound 4 | 39.9 | - | - |

| Compound 6 | 35.6 | - | - |

Agricultural Applications

Benzoxazole derivatives also demonstrate significant agricultural applications due to their herbicidal and antiviral properties.

Herbicidal Activity

Research indicates that benzoxazoles can act as effective herbicides. Their mechanism often involves disrupting plant physiological processes, leading to inhibited growth or death of target weeds .

Antiviral Activity

Benzoxazoles have been reported to possess antiviral properties against various plant viruses, including tobacco mosaic virus (TMV). Compounds with electron-donating groups showed enhanced protective activity against TMV, highlighting their potential use in crop protection .

Case Studies

Several studies have focused on the synthesis and evaluation of benzoxazole derivatives:

- A comprehensive study synthesized a series of benzoxazole compounds and assessed their antimicrobial and anticancer activities using standard assays such as the tube dilution method for MIC determination and the Sulforhodamine B assay for anticancer evaluation .

- Another investigation explored the structure-activity relationship (SAR) of these compounds, revealing how modifications in their chemical structure could enhance their biological activities .

作用機序

The mechanism of action of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

類似化合物との比較

Comparison with Structural Analogs

Substituted Benzimidazoles and Benzothiazoles

2-Chloro-5-methoxybenzimidazole

- Structure : Benzene fused with an imidazole ring; substituents at positions 2 (Cl) and 5 (OCH3).

- Key Differences: The benzimidazole core contains two nitrogen atoms in the heterocyclic ring, contrasting with the oxygen and nitrogen in benzoxazole.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure : Benzothiazole core with a 4-methoxyphenyl group at position 2 and Cl at position 3.

- Key Findings: The dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, indicating near-planarity, which enhances π-π stacking interactions in crystal structures.

Benzoxazole Derivatives with Modified Substituents

2-(Azidomethyl)-5-chloro-1,3-benzoxazole

- Structure : Azidomethyl (-CH2N3) replaces chloromethyl at position 2.

- Reactivity : The azide group enables "click chemistry" applications (e.g., cycloaddition with alkynes), making it valuable in bioconjugation and polymer synthesis. However, azides pose explosion risks under certain conditions .

5-Chloro-2-(methylthio)-1,3-benzoxazole

Complex Heterocyclic Systems

5-Chloro-2-[5-(6-chloro-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

Oxadiazole and Thiadiazole Analogs

2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole

Data Tables

Table 1: Structural and Functional Comparisons

Table 2: Physicochemical Properties

生物活性

2-(Chloromethyl)-5-methoxy-1,3-benzoxazole is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chloromethyl group and a methoxy group attached to the benzoxazole ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

Studies have shown that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, this compound was tested against several human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results indicated that this compound could induce apoptosis in these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

| PC3 | 18 |

The mechanism of action appears to involve the inhibition of DNA topoisomerases and induction of oxidative stress within the cells .

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with biological macromolecules. The planar structure allows for π-π stacking interactions with nucleic acids and proteins. Additionally, the chloromethyl group may participate in nucleophilic substitutions that enhance the compound's reactivity towards cellular targets .

Case Studies

Several studies have highlighted the efficacy of benzoxazole derivatives in preclinical models:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzoxazole derivatives against resistant bacterial strains. The results showed that compounds similar to this compound had lower MIC values compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

- Cancer Cell Studies : In vitro studies using MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Chloromethyl)-5-methoxy-1,3-benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aminophenol derivatives. For example, condensation of 2-amino-5-methoxyphenol with chloroacetyl chloride under alkaline conditions generates the benzoxazole core, followed by chlorination using agents like PCl₅ or SOCl₂ . Optimization strategies include:

- Catalysts : Nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) to enhance cyclization efficiency .

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Temperature : Controlled heating (80–100°C) minimizes side reactions .

Table 1 : Key Reaction Parameters from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Chloroacetyl chloride, DMF, 90°C | 65–75 | |

| Chlorination | PCl₅, reflux | 80–85 |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

- HRMS (EI) : Matches calculated and observed m/z values (e.g., C₉H₈ClNO₂: Calc. 197.0245, Found 197.0248) .

- X-ray Crystallography : SHELX software refines single-crystal data to determine bond lengths, angles, and packing (e.g., monoclinic P2₁/n space group, β = 101.67°) .

Table 2 : Crystallographic Data for Related Benzoxazoles

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 9.4403, 3.7390, 19.737 |

| β (°) | 101.67 |

Q. What in vitro assays are used to screen the antimicrobial activity of this compound?

- Methodological Answer :

- Agar Diffusion : Zones of inhibition against Staphylococcus aureus and Candida albicans .

- MIC Determination : Broth microdilution (e.g., MIC = 8–16 µg/mL for Gram-positive bacteria) .

- Positive Controls : Ampicillin and clotrimazole for comparative analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) on the benzoxazole scaffold influence reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chlorine at the 2-position enhances electrophilic reactivity in SNAr reactions .

- Methoxy Group : At the 5-position, improves solubility and pharmacokinetics but may reduce antimicrobial potency .

- SAR Studies : Comparative assays with analogs (e.g., 5-nitro or 5-fluoro derivatives) reveal steric and electronic effects on target binding .

Q. How can contradictions in reported biological activity data for chlorinated benzoxazoles be resolved?

- Methodological Answer :

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity .

- Crystallographic Validation : Confirm compound purity (>95% by HPLC) and stereochemical integrity .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina models ligand binding to bacterial enzymes (e.g., dihydrofolate reductase) .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。